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Cat. No.: S538507

Get Quote

Pachypodol: A Researcher's Profile

Pachypodol is a flavonoid, specifically a O-methylated flavonol, known for its multi-target biological

activities. Here is a summary of its key data for experimental reference.

Property Description

IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one [1]

Chemical
Formula

C₁₈H₁₆O₇ [2] [3] [4]

PubChem CID 5281677 [3] [4]

Plant Source Primarily isolated from leaves of Pogostemon cablin (Patchouli) [2] [5], also found in

Vitex peduncularis [1].

Biological
Activities

Documented activities include anti-inflammatory [2], antioxidant [2], antimicrobial [2],

antiviral [2] [3], anticancer/cytotoxic [2] [6], and anti-mutagenic effects [2].

Analytical
Data (MS)

HPLC-Q-TOF-MS: Exhibits a deprotonated molecular ion [M-H]⁻ at m/z 343.08 [7].
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Experimental Protocols & Troubleshooting

Identification and Characterization from Plant Material

This protocol outlines the steps for isolating and identifying pachypodol from its primary source,

Pogostemon cablin.

1. Plant Material Collection
(Pogostemon cablin leaves)

2. Extraction
(Solvent extraction)

3. Fractionation & Isolation
(Repeated column chromatography on silica gel)

4. Identification & Characterization
(MS, NMR, etc.)

Identified Compound: Pachypodol

Click to download full resolution via product page

Detailed Methodology:

Extraction: The dried plant leaves are typically subjected to solvent extraction using methanol or
ethanol to obtain a crude extract [1].

Isolation: The crude extract is fractionated using repeated column chromatography on silica gel.
This is a standard and critical step for separating pachypodol from other co-extracted compounds
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[2].

Characterization:
Mass Spectrometry (MS): Use HPLC-Q-TOF-MS to confirm the molecular mass. Look for the

[M-H]⁻ ion at m/z 343.08 [7].
Nuclear Magnetic Resonance (NMR): Employ 1D and 2D NMR techniques to elucidate the

molecular structure and confirm the identity of the isolated compound [5].

Troubleshooting:

Low Yield: The efficiency of isolation heavily depends on the quality of the plant material and the

precision of the chromatographic separation. Optimize solvent gradients and column packing for
better resolution.

Impurity: Repeated chromatography is essential. Consider using other chromatographic techniques
(e.g., TLC, HPLC) to monitor fractions for purity before final characterization.

Molecular Docking Studies

Pachypodol has been investigated as a potential inhibitor of viral proteases, such as those in SARS-CoV-2,

using in silico methods.

1. Protein & Ligand Preparation
(PDB ID: 7BRO, 4RNA; PubChem)

2. Docking Simulation
(AutoDock, Schrödinger)

3. Analysis & Validation
(Binding affinity, Interaction analysis)

Result: Potential protease
inhibition activity
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Detailed Methodology:

Target Preparation: Download the 3D crystal structure of the target protein (e.g., SARS-CoV-2 Main
Protease, PDB ID: 7BRO, or Papain-like protease, PDB ID: 4RNA) from the Protein Data Bank.

Remove water molecules and add polar hydrogen atoms using software like Discovery Studio [3].
Ligand Preparation: Obtain the 3D structure of pachypodol (CID: 5281677) from PubChem.

Prepare the ligand for docking by minimizing its energy and setting correct rotatable bonds [3] [4].
Docking Simulation: Perform molecular docking using programs like AutoDock Vina or

Schrödinger Suite. Define the grid box to encompass the active site of the target protein [3] [4].
Analysis: Analyze the results based on the docking score (binding affinity) and the types of

interactions (hydrogen bonds, hydrophobic interactions) formed between pachypodol and the amino
acids in the protein's active site [3] [4].

Troubleshooting:

Poor Binding Affinity: If pachypodol shows weak binding, consider testing it against other related
targets or investigating structurally similar flavonoids from your library that might have better

complementarity.
Validation: Always validate your docking protocol by re-docking a known native ligand and

comparing your results with the crystallographic data.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of pachypodol for laboratory research? A1: The most documented and

reliable source is the plant Pogostemon cablin (Patchouli). It can be isolated from the leaves through a

process involving extraction and chromatography [2] [5]. It is also reported in other species like Vitex

peduncularis [1].

Q2: I am researching neurodegenerative diseases. Is pachypodol relevant? A2: Yes, potentially. While

not as well-studied as other flavonoids in this area, pachypodol was included in a systematic in silico screen

of 55 flavonoids for multi-target activity against Alzheimer's disease targets. This suggests it has

computational relevance, though further wet-lab validation is needed [4].

Q3: What is the key piece of analytical data for confirming pachypodol? A3: The mass spectrometry

data is crucial. When using HPLC-Q-TOF-MS in negative ion mode, the primary marker is the deprotonated

molecular ion [M-H]⁻ at m/z 343.08 [7].
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Q4: What are the most promising research directions for pachypodol? A4: Current literature highlights

its antiviral potential, particularly against enteroviruses and SARS-CoV-2, and its anti-inflammatory and

anticancer properties as promising areas for further investigation [2] [8] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Anti-inflammatory properties of the stem bark from ... [sciencedirect.com]

2. A Comprehensive Review on Pharmacological Activities of ... [pmc.ncbi.nlm.nih.gov]

3. In-silico studies of inhibitory compounds against protease ... [pmc.ncbi.nlm.nih.gov]

4. Exploring flavonoids as multi-target therapeutic agents in ... [japsonline.com]

5. Pharmacological activities and mechanisms of action of ... [cmjournal.biomedcentral.com]

6. Unlocking the Therapeutic Potential of Patchouli Leaves [pmc.ncbi.nlm.nih.gov]

7. Chemical profiling and quality evaluation of Pogostemon ... [sciencedirect.com]

8. The antiviral properties of flavonoids [sciencedirect.com]

To cite this document: Smolecule. [Pachypodol interferences similar compounds]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b538507#pachypodol-interferences-

similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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